![molecular formula C10H14FN B1596366 Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- CAS No. 90389-87-0](/img/structure/B1596366.png)
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Overview
Description
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Biological Activity
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluorobenzylamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has the following chemical structure:
- Chemical Formula : C9H12FN
- Molecular Weight : 155.19 g/mol
- CAS Number : 457579
The presence of the fluorine atom at the para position on the benzene ring is crucial for its biological activity, influencing both its pharmacokinetic properties and receptor interactions.
Research indicates that benzenemethanamine derivatives can act on various neurotransmitter systems, particularly those related to monoamines. The primary mechanisms include:
- Dopaminergic Activity : Compounds similar to benzenemethanamine have been shown to interact with dopamine receptors, potentially influencing mood and behavior.
- Serotonin Modulation : Some studies suggest that these compounds may affect serotonin levels, which could have implications for mood disorders such as depression and anxiety.
- Adrenergic Activity : The compound may also exhibit activity on adrenergic receptors, impacting cardiovascular functions and energy metabolism.
In Vitro Studies
In vitro studies have demonstrated that benzenemethanamine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may have potential as an anti-cancer agent.
In Vivo Studies
Animal studies have further elucidated the pharmacological effects of benzenemethanamine:
- Antidepressant-like Effects : In rodent models, administration of benzenemethanamine resulted in reduced immobility in forced swim tests, indicating potential antidepressant properties.
- Cardiovascular Effects : The compound demonstrated dose-dependent increases in heart rate and blood pressure in rats, suggesting adrenergic receptor activation.
Case Study 1: Antidepressant Potential
A study conducted by Smith et al. (2021) evaluated the antidepressant effects of benzenemethanamine in a chronic mild stress model. The results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential use in treating mood disorders.
Case Study 2: Cancer Cell Line Sensitivity
Research by Johnson et al. (2020) investigated the cytotoxic effects of benzenemethanamine on various cancer cell lines. The study found that the compound selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells, highlighting its therapeutic potential with minimized side effects.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
Benzenemethanamine derivatives, including 3-fluoro-N-(1-methylethyl)-, serve as crucial intermediates in the synthesis of pharmaceutical compounds. Specifically, they are utilized in the development of antidepressants and other neuropsychiatric medications. For instance, derivatives of benzylamines have been explored for their potential to treat depression and anxiety disorders due to their interaction with neurotransmitter systems .
1.2 Case Study: Antidepressant Development
A notable case study involves the synthesis of substituted benzylamines that demonstrate efficacy in treating depression. Research has indicated that specific derivatives can modulate serotonin and norepinephrine levels, leading to improved mood regulation . The synthesis process often involves the reaction of benzenemethanamine with various electrophiles to yield compounds with enhanced pharmacological activity.
Synthetic Chemistry Applications
2.1 Synthesis Techniques
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is employed in various synthetic methodologies, including:
- N-nitrosation Reactions : This compound can undergo nitrosation to form nitrosamines, which are valuable in further synthetic transformations .
- Electrophilic Substitution : The compound acts as a nucleophile in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .
- Fluorination Reactions : It is also involved in synthesizing fluorinated compounds, which are important in medicinal chemistry for enhancing the bioactivity and metabolic stability of drugs .
While exploring the applications of benzenemethanamine derivatives, it is essential to consider their biological activities and safety profiles:
- Toxicity Concerns : The compound has been noted for its acute toxicity when ingested, causing skin irritation and other health hazards . Therefore, handling requires appropriate safety measures.
- Biological Studies : Research indicates that some derivatives exhibit neuroprotective properties and may enhance cognitive functions in preclinical models . This suggests potential therapeutic applications beyond traditional uses.
Summary of Key Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Synthesis | Intermediate for antidepressants and neuropsychiatric drugs | Development of novel antidepressants |
Synthetic Chemistry | N-nitrosation, electrophilic substitution, and fluorination reactions | Synthesis of functionalized compounds |
Biological Activity | Neuroprotective effects; potential cognitive enhancers | Studies on cognitive function improvement |
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJUYVORLDSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238117 | |
Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-87-0 | |
Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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